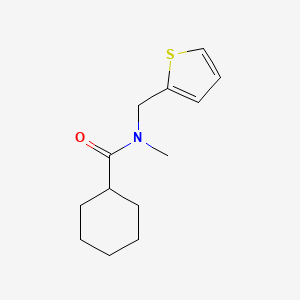
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid methyl-thiophen-2-ylmethyl-amide, commonly known as CTM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CTM is a member of the class of N-arylalkylamides, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.
Wirkmechanismus
The mechanism of action of CTM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CTM has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation, reward processing, and addiction. CTM has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CTM has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. CTM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. CTM has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
CTM has several advantages for lab experiments, including its high potency and selectivity for its target receptors. The compound is also relatively stable and can be easily synthesized using various methods. However, there are also limitations to using CTM in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on CTM. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of CTM and its potential side effects.
Synthesemethoden
CTM can be synthesized using various methods, including the reaction of cyclohexane carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with methylamine to form the corresponding amide. Another method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(methylthio) benzylamine to form the corresponding amide. The synthesis of CTM has also been achieved through the reaction of cyclohexanecarboxylic acid with methylamine and 2-(methylthio) benzylamine in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
CTM has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. CTM has also been studied for its potential use in the treatment of depression, anxiety, and addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that CTM may be a potential treatment for drug addiction due to its ability to modulate the reward pathway in the brain.
Eigenschaften
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(10-12-8-5-9-16-12)13(15)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUCJOFRCKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


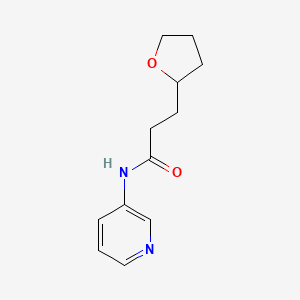
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
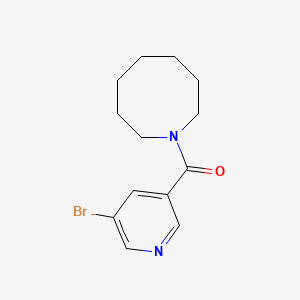
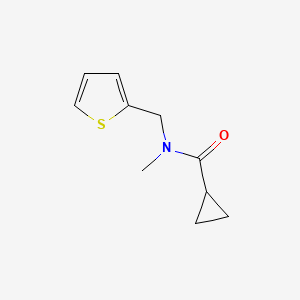

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
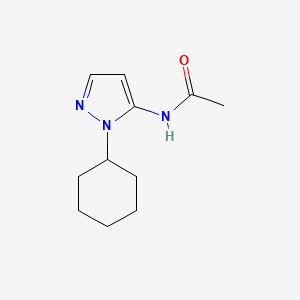
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)

